3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives to form the thiadiazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents .
Chemical Reactions Analysis
3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide include other thiadiazole derivatives such as:
- 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines
- N-(3-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
Molecular Formula |
C18H17N3OS2 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H17N3OS2/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) |
InChI Key |
RFZBGISTXNREOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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